Cas no 1206986-16-4 (N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide)
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
- F5833-7086
- VU0522971-1
- 1206986-16-4
- AKOS024521409
- N-(4-methoxy-3-(2-oxopiperidin-1-yl)phenyl)-5-phenyloxazole-2-carboxamide
-
- Inchi: 1S/C22H21N3O4/c1-28-18-11-10-16(13-17(18)25-12-6-5-9-20(25)26)24-21(27)22-23-14-19(29-22)15-7-3-2-4-8-15/h2-4,7-8,10-11,13-14H,5-6,9,12H2,1H3,(H,24,27)
- InChI Key: CIXKGDSFZXWDKW-UHFFFAOYSA-N
- SMILES: O1C(C2=CC=CC=C2)=CN=C1C(NC1=CC=C(OC)C(N2CCCCC2=O)=C1)=O
Computed Properties
- Exact Mass: 391.15320616g/mol
- Monoisotopic Mass: 391.15320616g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 580
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 84.7Ų
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5833-7086-2μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 2μmol |
$57.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-5μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-10μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-20μmol |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 20μmol |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-1mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 1mg |
$54.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-2mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-3mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-4mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-5mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F5833-7086-10mg |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide |
1206986-16-4 | 10mg |
$79.0 | 2023-09-09 |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide Related Literature
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
Additional information on N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide and Its Significance in Modern Chemical Biology
The compound with the CAS number 1206986-16-4 is a highly intriguing molecule in the realm of chemical biology, particularly due to its unique structural and functional attributes. The molecular formula, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide, encapsulates a complex arrangement of heterocyclic rings and functional groups that make it a promising candidate for various biological applications. This introduction delves into the compound's structural features, its potential biological activities, and the latest research findings that highlight its significance in the field.
The core structure of this compound consists of an oxazole ring, which is a five-membered heterocycle containing one oxygen atom. This oxazole ring is further substituted with a phenyl group at the 5-position and an amide group at the 2-position. The amide group is linked to a phenyl ring that carries a methoxy group at the 4-position and a piperidinone moiety at the 3-position. This intricate arrangement of functional groups contributes to the compound's unique chemical properties and biological potential.
One of the most striking features of this compound is its dual functionality, stemming from the presence of both an amide and an oxazole ring. The amide group is known to participate in various biological interactions, making it a common motif in drug design. In contrast, the oxazole ring has been extensively studied for its role in antimicrobial and anti-inflammatory activities. The combination of these two structural elements suggests that this compound may exhibit multiple biological functions simultaneously.
Recent research has focused on understanding the pharmacological properties of this compound. Studies have shown that it exhibits significant inhibitory activity against certain enzymes and receptors involved in inflammation and cancer. For instance, preliminary in vitro studies have demonstrated that it can inhibit the activity of cyclooxygenase (COX), an enzyme crucial in the production of prostaglandins, which are mediators of inflammation. Additionally, it has shown promise in inhibiting kinases involved in cancer cell proliferation.
The role of the 4-methoxy group in modulating the biological activity of this compound cannot be overstated. Methoxy groups are known to enhance binding affinity by increasing hydrophobic interactions and influencing electronic properties. In this context, the methoxy group at the 4-position of the phenyl ring likely contributes to stabilizing interactions with target proteins, thereby enhancing the compound's efficacy.
The presence of the 2-oxopiperidin-1-yl moiety adds another layer of complexity to this molecule. Piperidine derivatives are well-known for their role in pharmaceuticals due to their ability to form stable hydrogen bonds with biological targets. The 2-oxopiperidine ring introduces both oxygen and nitrogen atoms into the structure, which can participate in multiple types of hydrogen bonding interactions. This feature makes it particularly valuable for designing molecules that can tightly bind to specific biological targets.
In vivo studies have begun to explore the potential therapeutic applications of this compound. Animal models have shown that it can effectively reduce inflammation and inhibit tumor growth when administered orally or intraperitoneally. These findings are particularly encouraging given the growing need for novel anti-inflammatory and anticancer agents with minimal side effects.
The synthesis of this compound presents a significant challenge due to its complex structure. However, advances in synthetic chemistry have made it possible to produce high-purity samples suitable for biological testing. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct key intermediates efficiently. These synthetic strategies not only ensure high yields but also allow for modifications that can fine-tune biological activity.
The future direction of research on this compound lies in elucidating its mechanism of action at a molecular level. Understanding how it interacts with specific enzymes and receptors will provide valuable insights into its therapeutic potential and help guide further development efforts. Additionally, exploring derivatives of this molecule could lead to even more effective agents with improved pharmacokinetic properties.
The significance of this compound extends beyond its immediate therapeutic applications. It serves as a valuable scaffold for designing new molecules with enhanced biological activity. By modifying specific functional groups or introducing new ones, researchers can generate libraries of compounds for high-throughput screening against various diseases.
In conclusion, N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-5-phenyl-1,3-oxazole-2-carboxamide (CAS no: 1206986-16-4) is a structurally complex and biologically promising molecule with significant potential in chemical biology and drug discovery. Its unique combination of functional groups makes it a versatile tool for investigating various disease mechanisms and developing new therapeutic agents.
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